

Spectroscopic and Structural Elucidation of Yunnankadsurin B: A Technical Guide

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Compound of Interest

Compound Name: **Yunnankadsurin B**

Cat. No.: **B1265328**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yunnankadsurin B**, a dibenzocyclooctene-type lignan. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from the primary literature reporting its isolation and structural elucidation.

Core Spectroscopic Data

The structural identity of **Yunnankadsurin B** was established through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for Yunnankadsurin B

Position	δH (ppm)	Multiplicity	J (Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for Yunnankadsurin B

Position	δ C (ppm)
Data not available in search results	

Table 3: Mass Spectrometry Data for Yunnankadsurin B

Ionization Mode	$[M+H]^+$ (m/z)	$[M+Na]^+$ (m/z)	HR-MS Formula
ESI	Data not available in search results		

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data, as reported in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in $CDCl_3$. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δ H 7.26 and δ C 77.0). Coupling constants (J) are reported in Hertz (Hz). The complete assignment of proton and carbon signals was achieved through the analysis of 1H - 1H COSY, HSQC, and HMBC experiments.

Mass Spectrometry (MS)

High-resolution mass spectra (HR-MS) were obtained using an API QSTAR Pulsar i hybrid Q-TOF mass spectrometer with electrospray ionization (ESI).

Experimental and Analytical Workflow

The general workflow for the isolation and characterization of **Yunnankadsurin B** is depicted in the following diagram. This process involves extraction from the plant source, followed by chromatographic separation and subsequent spectroscopic analysis for structural elucidation.

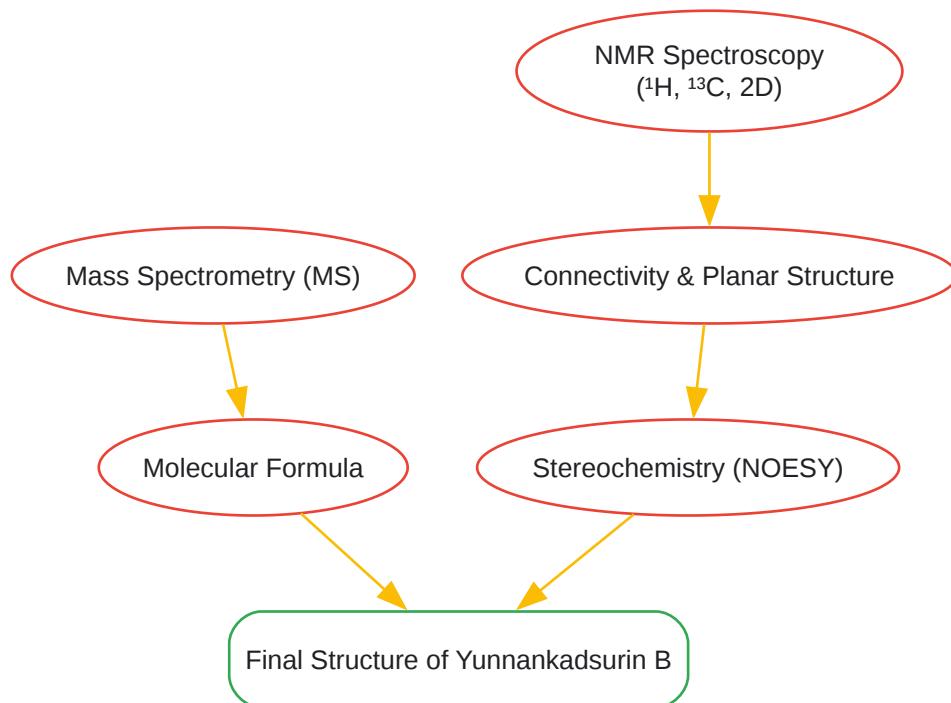


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Caption: General workflow for the isolation and structural elucidation of **Yunnankadsurin B**.

Logical Relationship of Spectroscopic Techniques

The structural determination of **Yunnankadsurin B** relies on the complementary information provided by different spectroscopic techniques. The logical flow of data interpretation is illustrated below.

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Caption: Interrelation of spectroscopic data for the structural determination of **Yunnankadsurin B**.

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